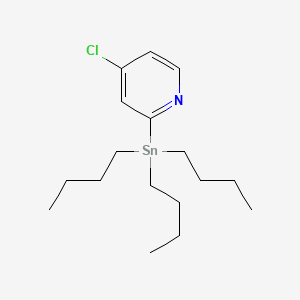

4-Chloro-2-(tributylstannyl)pyridine

Beschreibung

BenchChem offers high-quality 4-Chloro-2-(tributylstannyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(tributylstannyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tributyl-(4-chloropyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUMXRDJZLNDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656774 | |

| Record name | 4-Chloro-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-71-1 | |

| Record name | 4-Chloro-2-(tributylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloro-2-(tributylstannyl)pyridine

This guide provides a comprehensive overview of 4-Chloro-2-(tributylstannyl)pyridine, a key organometallic intermediate for researchers, chemists, and professionals in drug development. We will delve into its core physical properties, spectroscopic signature, practical applications in synthetic chemistry, and essential safety protocols. The focus is on providing not just data, but a field-proven perspective on its utility and handling.

Section 1: Core Physical and Chemical Properties

4-Chloro-2-(tributylstannyl)pyridine is a substituted organostannane reagent. Structurally, it combines a pyridine core, a synthetically versatile chlorine leaving group, and a tributyltin moiety. This specific arrangement makes it an excellent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. The tributylstannyl group serves as a nucleophilic carbon source, enabling the formation of new carbon-carbon bonds at the 2-position of the pyridine ring.

Key physical and chemical data for this compound are summarized below. It is important to note that while data for this specific compound is available, some properties like boiling point and density are not widely reported. In such cases, data for the parent compound, 2-(tributylstannyl)pyridine, is provided for context.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₀ClNSn | |

| Molecular Weight | 402.59 g/mol | |

| CAS Number | 1204580-71-1 | |

| Physical Form | Solid | |

| Density | Data not available. (Parent compound, 2-(tributylstannyl)pyridine, is 1.137 g/mL at 25 °C) | |

| Boiling Point | Data not available. High boiling point expected. | |

| Solubility | Generally soluble in common organic solvents such as THF, dioxane, and toluene. |

The solid form of this reagent contrasts with its non-chlorinated parent compound, which is a liquid. This is likely due to increased intermolecular forces from the chloro-substituent and potentially different crystal packing. Its solubility in ethereal and aromatic solvents is critical for its application in homogeneous catalysis.

Section 2: Spectroscopic Characterization

For any synthetic reagent, unambiguous structural confirmation and purity assessment are paramount. This is achieved primarily through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific spectra for this exact compound are not publicly cataloged, a senior scientist can predict the expected signals based on its structure.

-

¹H NMR: The proton NMR spectrum will be complex but informative. One would expect to see distinct signals for the aromatic protons on the pyridine ring, typically in the 7.0-8.5 ppm range. The presence of the chloro- and stannyl- groups will influence their chemical shifts and coupling patterns. The tributyl group will present a series of overlapping multiplets in the upfield region (approx. 0.8-1.6 ppm), characteristic of the propyl chains attached to tin.

-

¹³C NMR: The carbon spectrum will show distinct aromatic signals for the pyridine ring and aliphatic signals for the four butyl groups. The carbon atom directly attached to the tin atom will exhibit satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), a hallmark of organotin compounds.

-

¹¹⁹Sn NMR: This technique is highly valuable for organotin chemistry. A single resonance is expected, and its chemical shift provides information about the coordination environment of the tin atom.

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching frequencies for the aromatic and aliphatic portions, as well as aromatic C=C and C=N stretching vibrations.

Section 3: Application in Synthesis - The Stille Coupling Reaction

The primary utility of 4-Chloro-2-(tributylstannyl)pyridine is as a nucleophilic partner in Stille coupling reactions. This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds, which is fundamental in the synthesis of complex molecules, including pharmaceuticals and functional materials.

The causality behind its effectiveness lies in the polarity of the carbon-tin bond. The tin atom is less electronegative than carbon, rendering the attached pyridine carbon nucleophilic. This allows it to be transferred to an electrophilic partner in the presence of a palladium(0) catalyst.

Field-Proven Protocol: A General Stille Coupling Workflow

This protocol represents a self-validating system, employing standard conditions widely recognized for their reliability.

Objective: To couple 4-Chloro-2-(tributylstannyl)pyridine with an aryl or vinyl halide/triflate (R-X).

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: A flame-dried Schlenk flask containing a magnetic stir bar is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. This is a critical step, as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: To the flask, add 4-Chloro-2-(tributylstannyl)pyridine (1.1 equivalents), the electrophilic coupling partner (R-X, 1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if necessary (e.g., AsPh₃).

-

Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe. The choice of solvent is crucial for solubility and reaction temperature.

-

Reaction Execution: The reaction mixture is heated (typically 80-110 °C) and stirred under the inert atmosphere. Reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The major challenge with Stille couplings is the removal of the toxic and often non-polar tin byproducts. A common work-up involves quenching the reaction, followed by a fluoride wash (e.g., with aqueous KF) to precipitate the tributyltin fluoride. The crude product is then extracted into an organic solvent.

-

Final Purification: The extracted product is dried, concentrated, and purified, typically by column chromatography on silica gel, to yield the desired 2-substituted-4-chloropyridine.[1]

Section 4: Visualization of the Stille Coupling Workflow

The following diagram illustrates the key stages of the Stille cross-coupling reaction, providing a clear visual representation of the catalytic cycle.

Caption: Workflow of the Palladium-Catalyzed Stille Coupling Reaction.

Section 5: Safety, Handling, and Storage

Trustworthiness in protocol relies on safety. Organotin compounds, including 4-Chloro-2-(tributylstannyl)pyridine, are highly toxic and require careful handling.

Hazard Classifications: [2]

-

Acute Toxicity (Oral, Dermal): Toxic if swallowed and harmful in contact with skin.

-

Skin and Eye Irritation: Causes skin and serious eye irritation.

-

Reproductive Toxicity: May damage fertility or the unborn child.

-

Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.

-

Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.

GHS Hazard Codes: H301, H312, H315, H319, H360FD, H372, H410.[2]

Handling Protocols:

-

Always handle this compound in a certified chemical fume hood.[3]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended).[4][5]

-

Avoid inhalation of dust or vapors.[4]

-

All waste, including contaminated consumables and reaction residues, must be disposed of as hazardous chemical waste according to institutional and national regulations.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Some suppliers recommend storage at 2-8°C for long-term stability.[2]

References

-

PubChem. (n.d.). 2-(Tributylstannyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorostyrene. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Retrieved from [Link]

-

PENTA. (2024). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Supporting Information. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

Sources

1H NMR data for 4-Chloro-2-(tributylstannyl)pyridine

An In-depth Technical Guide to the ¹H NMR Spectroscopy of 4-Chloro-2-(tributylstannyl)pyridine

Introduction

4-Chloro-2-(tributylstannyl)pyridine is a key heterocyclic organometallic reagent, primarily utilized as a versatile building block in synthetic organic chemistry. Its utility in Stille cross-coupling reactions allows for the introduction of a 4-chloropyridin-2-yl moiety into complex molecular architectures, a common scaffold in pharmaceutical and materials science research. A thorough understanding of its structural characterization is paramount for confirming its identity and purity, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for this purpose.

Predicted ¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum of 4-Chloro-2-(tributylstannyl)pyridine can be logically divided into two distinct regions: the downfield aromatic region, corresponding to the protons on the pyridine ring, and the upfield aliphatic region, representing the protons of the three butyl chains attached to the tin atom.

Molecular Structure and Proton Assignments

For clarity, the protons of the molecule are numbered as follows:

Caption: Molecular structure of 4-Chloro-2-(tributylstannyl)pyridine with proton numbering.

Aromatic Region (δ 7.0 - 8.5 ppm)

The electronic environment of the pyridine ring is influenced by both the electron-withdrawing nature of the nitrogen atom and the chloro substituent, and the electropositive character of the tributylstannyl group.

-

H-6 (Predicted δ ≈ 8.4-8.5 ppm): This proton is ortho to the ring nitrogen, which strongly deshields it, pushing it the furthest downfield. It will appear as a doublet, split only by the meta coupling to H-5 (³J ≈ 5 Hz).

-

H-3 (Predicted δ ≈ 7.3-7.4 ppm): This proton is deshielded by the adjacent tributylstannyl group. It will appear as a doublet, split by the small meta coupling to H-5 (⁴J ≈ 0.5-1.0 Hz). Due to the small coupling constant, this signal may appear as a sharp singlet or a very narrowly split doublet.

-

H-5 (Predicted δ ≈ 7.1-7.2 ppm): This proton is positioned between the chloro- and stannyl-substituted carbons. It experiences coupling from both H-6 (ortho coupling, ³J ≈ 5 Hz) and H-3 (meta coupling, ⁴J ≈ 0.5-1.0 Hz). Therefore, it is expected to appear as a doublet of doublets (dd).

Aliphatic Region (δ 0.8 - 1.7 ppm)

The signals for the three equivalent butyl chains are characteristic of tributyltin compounds. The chemical shifts are influenced by the distance from the electropositive tin atom.

-

α-CH₂ (Sn-CH₂-): These six protons are directly attached to the tin atom and are the most deshielded of the butyl chain protons, typically appearing around δ 1.05-1.20 ppm . They will show coupling to the adjacent β-CH₂ protons, appearing as a triplet. A key feature is the presence of "tin satellites" - smaller peaks flanking the main signal due to coupling with the magnetically active tin isotopes ¹¹⁷Sn and ¹¹⁹Sn.

-

β-CH₂ (-CH₂-): These six protons are expected to be a complex multiplet around δ 1.45-1.60 ppm , as they are coupled to both the α- and γ-CH₂ protons.

-

γ-CH₂ (-CH₂-): These six protons will also appear as a multiplet, typically around δ 1.25-1.40 ppm .

-

δ-CH₃ (-CH₃): The terminal methyl groups (nine protons) will appear as a triplet around δ 0.85-0.95 ppm , coupled to the adjacent γ-CH₂ protons.

Predicted Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 8.4 - 8.5 | Doublet (d) | ³J ≈ 5.0 | 1H |

| H-3 | 7.3 - 7.4 | Doublet (d) or Singlet (s) | ⁴J ≈ 0.5 - 1.0 | 1H |

| H-5 | 7.1 - 7.2 | Doublet of Doublets (dd) | ³J ≈ 5.0, ⁴J ≈ 0.5 - 1.0 | 1H |

| β-CH₂ | 1.45 - 1.60 | Multiplet (m) | - | 6H |

| γ-CH₂ | 1.25 - 1.40 | Multiplet (m) | - | 6H |

| α-CH₂ | 1.05 - 1.20 | Triplet (t) with Sn satellites | ³J ≈ 7.5 | 6H |

| δ-CH₃ | 0.85 - 0.95 | Triplet (t) | ³J ≈ 7.3 | 9H |

Experimental Protocol for High-Quality ¹H NMR Acquisition

Adherence to a meticulous experimental protocol is critical for obtaining a high-resolution, artifact-free spectrum, especially for organometallic compounds which can be sensitive.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent as it is effective for a wide range of organometallic compounds and has a well-defined residual solvent peak for referencing.[1]

-

Concentration: Weigh approximately 10-15 mg of 4-Chloro-2-(tributylstannyl)pyridine into a clean, dry vial. Dissolve the sample in ~0.6 mL of CDCl₃. Complete dissolution is crucial for high-resolution spectra.[2]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. To prevent contamination, filter the solution through a small cotton plug in the pipette if any particulate matter is visible.[2]

-

Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). If not present, a small drop can be added.

-

-

Instrumental Setup and Acquisition:

-

Spectrometer: Data should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Locking and Shimming: The instrument's field frequency should be locked onto the deuterium signal of the CDCl₃. The magnetic field homogeneity must be optimized by shimming, a process that minimizes peak broadening and distortion. Modern spectrometers automate this process effectively.

-

Acquisition Parameters:

-

Pulse Angle: A 90° pulse should be used to maximize signal intensity for each scan.

-

Number of Scans: Typically, 16 to 32 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 2-5 seconds between scans is recommended to allow for full relaxation of all protons, ensuring accurate signal integration.

-

-

-

Data Processing and Analysis:

-

Fourier Transform: The raw time-domain data (Free Induction Decay or FID) is converted into the frequency-domain spectrum via a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum must be manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetric). A baseline correction should be applied to ensure a flat spectrum.

-

Referencing: The chemical shift axis should be referenced by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to δ 7.26 ppm.

-

Integration: The area under each signal should be integrated. The integration values should be normalized to a known number of protons (e.g., setting one of the single-proton aromatic signals to 1).

-

Peak Picking and Coupling Constant Analysis: The exact chemical shift of each peak should be determined. The distance between the lines within a multiplet should be measured to determine the coupling constants (J-values) in Hertz (Hz).[3]

-

Trustworthiness and Self-Validation

The protocol described above is a self-validating system. Correct implementation will result in a spectrum where:

-

The integration values of the aromatic and aliphatic regions correspond to the molecular formula (3 aromatic protons, 27 aliphatic protons).

-

The multiplicities and coupling constants are consistent with the predicted spin systems (e.g., the coupling constant of the H-6 doublet should match one of the couplings in the H-5 doublet of doublets).

-

The presence of tin satellites on the α-CH₂ signal provides definitive evidence of the tributylstannyl moiety.

By following this guide, researchers, scientists, and drug development professionals can confidently predict, acquire, and interpret the ¹H NMR spectrum of 4-Chloro-2-(tributylstannyl)pyridine, ensuring the integrity of their synthetic endeavors.

References

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available from: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available from: [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332. Available from: [Link]

- Tori, K., & Ogata, M. (1964). H-H and 13C-H coupling constants in pyridazine. Chemistry & Industry, (12), 519.

-

iChemical. (n.d.). 2-(Tributylstannyl)pyridine, CAS No. 17997-47-6. Available from: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Available from: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Available from: [Link]

Sources

Methodological & Application

Application Note: Stille Cross-Coupling Protocol Using 4-Chloro-2-(tributylstannyl)pyridine for the Synthesis of Functionalized Bipyridines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyridyl-Stannanes in Modern Synthesis

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides.[1][2] Its broad functional group tolerance and the stability of the organotin reagents make it an exceptionally powerful tool for constructing complex molecular architectures.[3][4] Within this class of reactions, the use of heteroaromatic stannanes is of paramount importance for the synthesis of key structural motifs found in pharmaceuticals, functional materials, and agrochemicals.[5]

This application note provides a detailed protocol and technical guide for the use of 4-Chloro-2-(tributylstannyl)pyridine , a versatile building block for accessing substituted 2,2'-bipyridine scaffolds.[6] Bipyridine units are privileged ligands in coordination chemistry and are integral components of photosensitizers, catalysts, and biologically active molecules.[7] We will delve into the mechanistic rationale, provide a field-proven experimental protocol, and offer insights into optimizing reaction conditions and troubleshooting common challenges. The primary challenge addressed is the lower reactivity of aryl chlorides compared to bromides or iodides, necessitating carefully optimized catalytic systems.[8]

The Catalytic Cycle: A Mechanistic Rationale

The efficacy of the Stille coupling lies in a well-understood palladium-catalyzed cycle. Understanding each step is critical for rational optimization and troubleshooting. The cycle, which begins with a Pd(0) precatalyst, involves three fundamental transformations: oxidative addition, transmetalation, and reductive elimination.[9]

Caption: Figure 2: Experimental workflow for the Stille coupling protocol.

Materials:

-

4-Chloro-2-(tributylstannyl)pyridine (1.05 eq)

-

Aryl bromide (1.0 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

CuI (Copper(I) Iodide) (10 mol%)

-

Anhydrous, degassed toluene

-

Saturated aqueous Potassium Fluoride (KF) solution

-

Celite® or silica gel for filtration

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

-

Reagent Addition: Add 4-Chloro-2-(tributylstannyl)pyridine (1.05 eq) to the stirring solution via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 100 °C. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

-

Workup - Tin Removal: Cool the reaction to room temperature. Add an equal volume of saturated aqueous KF solution and stir the resulting biphasic mixture vigorously for at least 2 hours. This step precipitates the toxic tributyltin fluoride, which is more easily removed by filtration.

-

Filtration: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the insoluble tin salts and palladium black. Wash the pad thoroughly with the same solvent.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2,2'-bipyridine product.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent/reagents- Low reaction temperature | - Use a fresh batch of catalyst or a different precatalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos for chloro-substrates).- Ensure rigorous inert atmosphere techniques.- Increase reaction temperature in increments of 10 °C. |

| Homocoupling of Stannane | - Presence of oxygen- Catalyst decomposition | - Improve degassing procedures.- Add a phosphine ligand if using a ligandless source like Pd₂(dba)₃ to stabilize the catalyst. |

| Destannylation (Proto-destannylation) | - Presence of trace acid or water | - Use rigorously dried solvents and reagents. Consider adding a non-nucleophilic base like proton sponge if acidity is suspected. |

| Difficult Purification | - Residual tributyltin byproducts | - Ensure the KF workup is performed for a sufficient duration with vigorous stirring to maximize precipitation of tin salts. A second KF wash may be necessary. |

Safety and Handling of Organotin Reagents

Organostannanes, including 4-Chloro-2-(tributylstannyl)pyridine and its byproducts, are highly toxic. They can be absorbed through the skin and are harmful if swallowed or inhaled. [10]

-

Handling: Always handle these compounds in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including double gloves (nitrile), a lab coat, and safety goggles.

-

Waste Disposal: All liquid and solid waste containing tin must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Glassware should be quenched with a solution of iodine or KF to convert residual tin compounds into less volatile salts before cleaning.

References

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

-

Wikipedia. (n.d.). Stille reaction. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Orgsyn. (2020). Stille coupling reaction. [Link]

-

Zhang, Y., Gao, X., Li, J., & Tu, G. (2018). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Journal of Materials Chemistry C, 6(31), 8449-8456. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

-

Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the Nature of the Copper Effect in the Stille Cross-Coupling. The Journal of Organic Chemistry, 59(20), 5905–5911. [Link]

-

Schubert, U. S., Eschbaumer, C., & Newkome, G. R. (2000). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 65(14), 4151–4158. [Link]

- Google Patents. (n.d.). Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

-

Kim, D. G., & Kim, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 678. [Link]

-

Beilstein Journals. (2024). C–C Coupling in sterically demanding porphyrin environments. [Link]

-

Oreate AI Blog. (2025). The Role of TsCl Pyridine in Organic Synthesis. [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

-

PubChem. (n.d.). 2-(Tributylstannyl)pyridine. [Link]

-

Brückner, R. (2008). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. [Link]

-

PubChem. (n.d.). 2-Chloropyridine. [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Coupling [organic-chemistry.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Stille Couplings with 4-Chloro-2-(tributylstannyl)pyridine

Welcome to the technical support center for the Stille cross-coupling reaction, with a specialized focus on the use of 4-Chloro-2-(tributylstannyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The Stille reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and the stability of its organostannane reagents.[1][2] However, every substrate has its nuances. The electronic properties of the chloropyridine ring and the steric environment of the 2-position stannane present unique challenges and opportunities. This guide will address these specific issues in a direct question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Stille coupling of 4-Chloro-2-(tributylstannyl)pyridine. Each issue is analyzed from a mechanistic standpoint to provide robust, field-proven solutions.

Question 1: My reaction yield is low or the reaction has stalled. What are the primary causes and how can I fix it?

Answer: Low conversion is the most common issue and can stem from several factors related to the catalytic cycle: inefficient oxidative addition, slow transmetalation, or catalyst deactivation.

Causality Analysis: The Stille catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A bottleneck at any stage will compromise the overall yield. With 4-Chloro-2-(tributylstannyl)pyridine, the electron-deficient nature of the pyridine ring can slow down the transmetalation step, which is often the rate-determining step in the Stille coupling.[1]

Troubleshooting Steps:

-

Evaluate Your Catalyst and Ligand System:

-

The Challenge: Standard catalysts like Pd(PPh₃)₄ may not be active enough, especially if your coupling partner is an unreactive aryl chloride or a sterically hindered halide. The oxidative addition to such partners is slow, and the transmetalation with the electron-poor pyridylstannane can also be sluggish.

-

The Solution: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate both oxidative addition and reductive elimination.[3] These ligands promote the formation of the active 14-electron Pd(0) species and stabilize the catalytic intermediates.[4][5]

-

-

Incorporate Additives to Accelerate Transmetalation:

-

The Challenge: As mentioned, the transmetalation step can be slow.

-

The Solution:

-

Copper(I) Iodide (CuI): The addition of stoichiometric or co-catalytic amounts of CuI is the most effective and widely used strategy. CuI is believed to undergo a rapid transmetalation with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium center at a much faster rate.[1] This can increase reaction rates by several orders of magnitude.

-

Lithium Chloride (LiCl): In polar aprotic solvents like DMF or NMP, LiCl can accelerate the reaction. It is thought to displace the halide on the palladium intermediate, forming a more labile complex that is more susceptible to transmetalation.[1] However, be aware that in non-polar solvents where a cyclic transition state may be favored, LiCl can sometimes inhibit the reaction.[1]

-

-

-

Optimize Solvent and Temperature:

-

The Challenge: An inappropriate solvent can lead to poor solubility of reagents or slow down key mechanistic steps.

-

The Solution: Polar aprotic solvents like DMF, NMP, or Dioxane are generally the most effective for Stille couplings. They help to solubilize the reagents and can promote the desired "open" transmetalation pathway.[1] If the reaction is still sluggish, cautiously increasing the temperature (typically in the 80-110 °C range) can provide the necessary activation energy.[6] Microwave heating can also be effective for reducing reaction times.[7]

-

Troubleshooting Workflow: Low Yield

Caption: A logical workflow for troubleshooting low-yield Stille reactions.

Question 2: I am observing significant amounts of homocoupled stannane byproduct (a bipyridine). What causes this and how can I prevent it?

Answer: Homocoupling is a common side reaction in Stille couplings, forming a dimer of your organostannane reagent.[2] It consumes your valuable starting material and complicates purification.

Causality Analysis: Homocoupling can occur through two primary mechanisms:

-

Reaction with Pd(II) Precatalyst: If you are using a Pd(II) source (like PdCl₂(PPh₃)₂), two molecules of the organostannane can react with it before the catalytic cycle properly begins, leading to reductive elimination of the homocoupled product.

-

Oxygen-Mediated Coupling: The presence of oxygen can facilitate the homocoupling of organostannanes, often through a radical mechanism or by affecting the palladium catalyst's oxidation state.

Preventative Measures:

-

Thoroughly Degas Your Reaction: This is the most critical step. Oxygen is a common culprit in promoting homocoupling. Ensure your solvent and the reaction headspace are rigorously deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (30-60 minutes) before adding the catalyst.

-

Use a Pd(0) Source: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ . This bypasses the initial reduction step required for Pd(II) sources and can minimize the opportunity for premature reaction with the stannane.

-

Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. While counterintuitive, ensuring the organic halide is fully consumed can sometimes prevent side reactions that occur late in the reaction as catalyst speciation changes. Do not use a large excess, as this will only exacerbate homocoupling and purification issues.

Question 3: The purification of my product is extremely difficult due to residual tin byproducts. What are the best workup procedures?

Answer: The removal of tributyltin halides (Bu₃SnX) is a notorious challenge due to their nonpolar nature and toxicity. A well-planned workup is essential.

Causality Analysis: The primary byproduct of the reaction is the tributyltin halide formed after the pyridyl group is transferred to the palladium center. This compound is often greasy, has a similar polarity to many organic products, and is difficult to remove by standard silica gel chromatography.

Effective Workup and Purification Protocols:

-

Aqueous Potassium Fluoride (KF) Wash: This is the most common and effective method. Tributyltin halides react with fluoride ions to form tributyltin fluoride (Bu₃SnF), which is a highly insoluble solid that can be filtered off.[8]

-

Procedure: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer 2-3 times with a 1M aqueous solution of KF. Stir each wash vigorously for at least 30 minutes. A white precipitate of Bu₃SnF should form. Filter the entire mixture through a pad of Celite® to remove the solid before proceeding with drying and concentration.[8]

-

-

Triethylamine-Treated Silica Gel: For less polar products, a quick filtration through a silica plug treated with triethylamine can be effective.

-

Procedure: Prepare a short plug of silica gel in a fritted funnel, and elute with your chromatography solvent system containing 2-5% triethylamine. Load your crude product and flush it through. The tin byproducts often stick more strongly to the basic silica.[8]

-

-

Iodine Scavenging: If you suspect unreacted tributyltin starting material or the formation of hexabutylditin (from homocoupling), you can add a solution of I₂ to the crude mixture. This converts these species to Bu₃SnI, which can then be effectively removed by the KF wash.[8]

| Method | Principle | Best For | Considerations |

| Aqueous KF Wash | Forms insoluble Bu₃SnF precipitate | General purpose, highly effective | May require vigorous stirring/shaking; precipitate can sometimes be gelatinous. |

| Et₃N-Treated Silica | Adsorption of tin byproducts | Quick removal for less polar products | May not be sufficient for complete removal; product may co-elute. |

| I₂ Treatment | Converts residual stannanes to Bu₃SnI | Reactions with unreacted stannane | Use in conjunction with KF wash. |

Frequently Asked Questions (FAQs)

Q: What is a good starting point for reaction conditions for a novel coupling partner with 4-Chloro-2-(tributylstannyl)pyridine? A: A robust starting point would be:

-

Organohalide: 1.0 equiv

-

4-Chloro-2-(tributylstannyl)pyridine: 1.2 equiv

-

Catalyst: Pd₂(dba)₃ (2.5 mol%)

-

Ligand: SPhos (6 mol%)

-

Additive: CuI (20 mol%)

-

Solvent: Dioxane or DMF (anhydrous, degassed)

-

Temperature: 100 °C

-

Time: 12-24 hours, monitoring by TLC or LC-MS.

Q: Can the chlorine at the 4-position of my product participate in a subsequent cross-coupling reaction? A: Yes, absolutely. The C4-Cl bond is significantly less reactive towards oxidative addition than a typical C-Br or C-I bond.[1] This chemoselectivity is a key synthetic advantage of your reagent. You can perform the Stille coupling at the C2-stannane position under conditions that leave the C4-Cl untouched. Then, in a subsequent step, you can use more forcing conditions or a specialized catalyst system designed for aryl chloride activation (e.g., using bulky phosphine ligands) to perform a second coupling (Suzuki, Buchwald-Hartwig, etc.) at the C4 position.[9]

Q: My organostannane reagent appears to be degrading. How should it be stored? A: Organotin reagents are generally stable to air and moisture, but can degrade over time, especially if impure.[1] It is best to store 4-Chloro-2-(tributylstannyl)pyridine under an inert atmosphere (Argon or Nitrogen) in a refrigerator. If you suspect degradation (e.g., formation of white solids, which could be oxides), it's best to purify it by flash chromatography on neutral alumina or use a fresh bottle.

Q: What is the mechanism of the CuI additive? A: The precise mechanism is still debated but the leading theory is that the organostannane (R-SnBu₃) first transmetalates with CuI to form a copper-pyridyl species (R-Cu) and Bu₃SnI. This organocuprate is more nucleophilic and transfers the pyridyl group to the Pd(II) center much more rapidly than the organostannane would directly.[1]

The Stille Catalytic Cycle

Understanding the mechanism is key to rational optimization. The cycle below illustrates the key steps for the coupling of 4-Chloro-2-(tributylstannyl)pyridine with an aryl halide (Ar-X).

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Workup [chem.rochester.edu]

- 9. Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Addressing Dehalogenation in Reactions of 4-Chloro-2-(tributylstannyl)pyridine

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic chemists working with 4-Chloro-2-(tributylstannyl)pyridine. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction: dehalogenation. As researchers, scientists, and drug development professionals, we understand that optimizing cross-coupling reactions is critical for project timelines and success. This document offers field-proven insights and protocols to help you maximize the yield of your desired coupled product while minimizing unwanted byproducts.

4-Chloro-2-(tributylstannyl)pyridine is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Stille cross-coupling reactions.[1][2] The Stille reaction is a powerful method for forming carbon-carbon bonds due to its tolerance of a wide array of functional groups and the air and moisture stability of the organostannane reagents.[1][3][4] However, the electron-deficient nature of the pyridine ring and the presence of the chloro-substituent introduce specific challenges, most notably the competitive hydrodehalogenation pathway, which leads to the formation of dechlorinated side products.

This guide will walk you through the causality of this side reaction, provide clear, actionable troubleshooting steps, and offer optimized protocols to ensure the integrity of your synthetic outcomes.

Troubleshooting Guide: Diagnosis and Mitigation of Dehalogenation

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in the lab.

Q1: My reaction is producing a significant amount of 2-(tributylstannyl)pyridine. What's causing the loss of the chlorine atom from my starting material?

A: This is a classic case of hydrodehalogenation , a palladium-catalyzed side reaction where the chlorine atom on the pyridine ring is replaced by a hydrogen atom.[5][6] This process competes directly with the desired Stille coupling.

The Underlying Mechanism: The catalytic cycle for hydrodehalogenation often proceeds in parallel with the Stille coupling cycle. It begins, like the Stille reaction, with the oxidative addition of your 4-Chloro-2-(tributylstannyl)pyridine to the Pd(0) catalyst, forming a Pd(II) intermediate.[7] Instead of undergoing transmetalation with a coupling partner, this intermediate reacts with a proton source present in the reaction mixture. This is followed by reductive elimination, which releases the dechlorinated product and regenerates the Pd(0) catalyst, allowing the unwanted cycle to continue.

Common Proton Sources:

-

Residual Water: Inadequately dried solvents, reagents, or glassware are frequent culprits.

-

Solvent: Some solvents, particularly alcohols or even ethers like dioxane in the presence of a base, can act as hydrogen donors.[6][8]

-

Reagents: Additives or impurities in your reagents can sometimes serve as a proton source. Formate salts, for example, are known to facilitate transfer hydrogenolysis.[9]

Immediate Actions:

-

Ensure Rigorously Anhydrous Conditions: Flame-dry your glassware, use freshly distilled and degassed solvents, and ensure all solid reagents are anhydrous.

-

Maintain an Inert Atmosphere: Purge your reaction vessel thoroughly with an inert gas like argon or nitrogen and maintain a positive pressure throughout the reaction.[3] This prevents atmospheric moisture from entering the system.

Q2: I'm observing a low yield of my desired coupled product. The main byproduct appears to be the dechlorinated version of my target molecule. Why is this happening?

A: This observation suggests that the Stille coupling is occurring, but the resulting product is then undergoing dehalogenation. This indicates that the conditions promoting the initial C-C bond formation are also conducive to the subsequent C-Cl bond cleavage.

Causality: The rate of reductive elimination to form your desired product is likely slow relative to the competing dehalogenation pathway.[8] The Pd(II) intermediate formed after transmetalation can be intercepted by a proton source before it has a chance to reductively eliminate the coupled product. Alternatively, the coupled product itself can re-enter a catalytic cycle, undergo oxidative addition at the C-Cl bond, and then be dehalogenated.

Troubleshooting Strategies:

-

Optimize the Catalyst System: The choice of ligand is crucial. Using bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, favoring the desired product formation over dehalogenation.[8][10][11]

-

Re-evaluate Your Solvent: Solvents can have a significant impact. Non-polar solvents like toluene or benzene often suppress dehalogenation better than more coordinating polar aprotic solvents like DMF or dioxane.[8]

-

Incorporate Additives: The use of additives can dramatically alter the reaction landscape.

-

Copper(I) Iodide (CuI): CuI is a well-known co-catalyst in Stille reactions. It is believed to facilitate the transmetalation step, thereby accelerating the overall catalytic cycle towards the desired product.[12]

-

Lithium Chloride (LiCl): While its effect can be solvent-dependent, LiCl is often added to accelerate transmetalation by forming a more reactive organostannane or by modifying the palladium complex.[10][11][13]

-

Q3: My reaction is sluggish and I'm seeing a mix of dechlorinated starting material and homocoupled organostannane. How can I improve the reaction efficiency?

A: A sluggish reaction coupled with these specific byproducts points towards a slow transmetalation step. When transmetalation is the rate-determining step, side reactions have more time to occur.[10][12] Homocoupling of the organostannane is a common side reaction in Stille couplings.[10]

Mechanistic Insight: The transmetalation step involves the transfer of the organic group from the tin atom to the palladium center.[11][14] If this step is slow, the Pd(II)-halide complex has a longer lifetime, increasing the probability of it undergoing undesired reactions like dehalogenation.

Solutions to Accelerate Transmetalation:

-

Catalyst and Ligand Selection:

-

Palladium Source: Pd(PPh₃)₄ is a common choice, but sometimes switching to a combination of a Pd(0) source like Pd₂(dba)₃ with a specific ligand can be more effective.

-

Ligands: While bulky ligands can promote reductive elimination, ligands of intermediate donicity are often optimal for the overall cycle, as transmetalation is favored by a more electron-deficient metal center.[10] Experimentation with ligands like tri(2-furyl)phosphine or triphenylarsine may be beneficial.

-

-

Solvent Polarity: Using a more polar solvent like NMP or DMF can sometimes accelerate transmetalation, but be mindful of the increased risk of dehalogenation as discussed in Q2. The addition of LiCl can be particularly helpful in less polar solvents like THF to increase the effective polarity.[10][11]

-

Additives: This is where additives like CuI and LiCl are most impactful. Their primary role is often to facilitate a more rapid and efficient transmetalation.[4][11][12]

Frequently Asked Questions (FAQs)

What is the fundamental catalytic cycle of the Stille reaction?

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are: 1) Oxidative Addition of the organic halide to Pd(0), 2) Transmetalation of the organic group from the organostannane to the Pd(II) complex, and 3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[14]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

How does the competing dehalogenation pathway interfere with the Stille cycle?

The dehalogenation pathway acts as a parasitic cycle that branches off after the oxidative addition step. Instead of proceeding to transmetalation, the palladium intermediate is quenched by a proton source, preventing the formation of the desired product.

Caption: Competing Stille coupling and dehalogenation pathways.

What are the best practices for setting up a reaction with 4-Chloro-2-(tributylstannyl)pyridine?

-

Preparation is Key: Use flame-dried glassware under a strong flow of inert gas.

-

Solvent Purity: Use anhydrous, degassed solvents. Toluene is often a reliable choice to minimize dehalogenation.[8]

-

Reagent Quality: Use high-purity 4-Chloro-2-(tributylstannyl)pyridine and coupling partners.

-

Catalyst System: Start with a robust catalyst system. A combination of Pd₂(dba)₃, a suitable phosphine ligand (e.g., P(t-Bu)₃ or XPhos), and CuI is a strong starting point.

-

Degassing: Thoroughly degas the final reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solution for 20-30 minutes) before heating.[3]

Data & Protocols

Table 1: Influence of Reaction Parameters on Dehalogenation

The following table summarizes the expected outcomes of various modifications to a standard Stille coupling protocol involving 4-Chloro-2-(tributylstannyl)pyridine.

| Parameter Modified | Standard Condition | Modified Condition | Expected Impact on Dehalogenation | Rationale |

| Solvent | Dioxane | Toluene | Decrease | Toluene is less polar and a poorer hydrogen donor than dioxane, disfavoring the dehalogenation side reaction.[8] |

| Ligand | PPh₃ | XPhos (bulky) | Decrease | Bulky ligands accelerate reductive elimination, making the desired coupling kinetically more favorable.[10][11] |

| Additive | None | CuI (10 mol%) | Decrease | CuI acts as a co-catalyst, accelerating the rate-limiting transmetalation step and shortening the lifetime of the Pd(II) intermediate.[12] |

| Atmosphere | Nitrogen | Air Leak | Increase | Atmospheric moisture provides a ready source of protons for the hydrodehalogenation pathway. |

Experimental Protocols

Protocol 1: Standard Stille Coupling (Baseline)

-

Warning: Organotin compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[1][4]

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-2-(tributylstannyl)pyridine (1.0 eq), the aryl halide coupling partner (1.1 eq), and Pd(PPh₃)₄ (5 mol%).

-

Seal the flask with a septum, and purge with argon for 15 minutes.

-

Add anhydrous, degassed dioxane via syringe.

-

Degas the solution by bubbling argon through it for an additional 10 minutes.

-

Heat the reaction mixture to reflux (approx. 101 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Work-up often involves an aqueous KF wash to precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.[3]

Protocol 2: Optimized Stille Coupling to Minimize Dehalogenation

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%), and CuI (10 mol%).

-

Seal the flask and cycle between vacuum and argon three times to ensure an inert atmosphere.

-

Add 4-Chloro-2-(tributylstannyl)pyridine (1.0 eq) and the aryl halide coupling partner (1.1 eq) to the flask under a positive flow of argon.

-

Add anhydrous, degassed toluene via cannula.

-

Subject the mixture to three freeze-pump-thaw cycles to ensure complete degassing.

-

Heat the reaction mixture to 90-100 °C under argon and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and proceed with an appropriate work-up, such as an aqueous KF wash and subsequent chromatographic purification.

By carefully selecting your reaction parameters and maintaining rigorous experimental technique, you can successfully suppress the dehalogenation side reaction and achieve high yields of your desired coupled products.

References

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

- Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction.

-

ResearchGate. (2016). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Retrieved from [Link]

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

-

Reddit. (2019, October 7). significant dehalogenation in stille coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

- Bonaterra, M., Rossi, R. A., & Martın, S. E. (2009).

-

ResearchGate. (2007). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Retrieved from [Link]

- Schubert, U. S., & Eschbaumer, C. (2002). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 67(6), 1998–2004.

- Rajagopal, S., & Spatola, A. F. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry, 60(5), 1347–1355.

- Cochran, J. C., Williams, L. E., Bronk, B. S., Calhoun, J. A., Fassberg, J., & Clark, K. G. (1990). Protodestannylation of carbomethoxy-substituted vinylstannanes: Kinetics, stereochemistry and mechanisms. Organometallics, 9(4), 811–818.

-

ChemRxiv. (2021). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from [Link]

- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 41(11), 1486–1499.

- Chen, J., et al. (2007). A practical palladium catalyzed dehalogenation of aryl halides and α-haloketones. Tetrahedron, 63(20), 4266–4270.

-

Organic Chemistry Portal. (n.d.). Alkylstannane synthesis by stannylation, hydrostannation or C-Sn coupling reaction. Retrieved from [Link]

-

Rojas Lab. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Retrieved from [Link]

Sources

- 1. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stille Coupling | NROChemistry [nrochemistry.com]

- 4. Stille Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. A practical palladium catalyzed dehalogenation of aryl halides and α-haloketones / Tetrahedron, 2007 [sci-hub.box]

- 7. chemrxiv.org [chemrxiv.org]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Stille Couplings of 4-Chloro-2-(tributylstannyl)pyridine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Stille cross-coupling reaction with 4-Chloro-2-(tributylstannyl)pyridine. The selection of an appropriate base is a critical, yet often overlooked, parameter that can profoundly impact reaction yield, selectivity, and reproducibility. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the crucial role of the base in this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in the Stille coupling of 4-Chloro-2-(tributylstannyl)pyridine?

While the classic Stille reaction is often considered to proceed under neutral conditions, for challenging substrates like electron-deficient chloropyridines, additives, including bases, are often essential. The "base" in this context, particularly fluoride sources like cesium fluoride (CsF), plays multiple roles beyond simple proton scavenging.

-

Activation of the Organostannane: Fluoride ions can coordinate to the tin atom, forming a hypervalent pentacoordinate "stannate" complex ([R-Sn(F)Bu₃]⁻).[1] This species is more nucleophilic than the neutral tetracoordinate stannane, which significantly accelerates the rate-determining transmetalation step with the palladium center.

-

Modification of the Palladium Catalyst: Fluoride can displace the halide ligand on the palladium(II) intermediate (formed after oxidative addition) to generate a more reactive trans-[ArPdF(L)₂] complex. This palladium-fluoride species undergoes transmetalation with the organostannane much more readily than its chloride or bromide counterpart.[2]

-

Promotion of Reductive Elimination: Kinetic studies have shown that fluoride ions can also accelerate the final reductive elimination step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated.

It is a common misconception that a traditional Brønsted base is required to neutralize acid. In this specific Stille coupling, the base acts more as a catalytic activator.

Q2: Why is Cesium Fluoride (CsF) so commonly recommended for this type of coupling?

Cesium fluoride is frequently the base of choice for several key reasons that create a synergistic effect, often referred to as the "caesium effect":

-

Fluoride Activation: As detailed in Q1, the fluoride ion is a potent activator for the transmetalation step.

-

High Solubility: CsF is significantly more soluble in polar aprotic solvents like DMF, dioxane, or THF compared to other alkali metal fluorides (e.g., KF) or common carbonate bases like K₂CO₃.[3][4] This higher concentration of "free" fluoride ions in solution enhances its effectiveness. In contrast, a poorly soluble base has a lower effective concentration, leading to sluggish or incomplete reactions.

-

"Naked" Anion Effect: The large, soft cesium cation (Cs⁺) coordinates weakly with the fluoride anion in organic solvents. This results in a more reactive, "naked" fluoride ion that is readily available to participate in the catalytic cycle.

Q3: Can I use other bases like K₃PO₄ or K₂CO₃?

Yes, other bases can be used, but they often result in lower yields or require more forcing conditions for this specific substrate.

-

Potassium Phosphate (K₃PO₄): This is a moderately strong, non-nucleophilic base that is effective in many cross-coupling reactions, particularly Suzuki couplings. However, in Stille reactions, it lacks the specific fluoride activation mechanism and its performance is highly substrate-dependent. It may be a viable option if protodestannylation (see Troubleshooting Q1) is a major issue with CsF.

-

Potassium Carbonate (K₂CO₃): This is a weaker and often poorly soluble base in common Stille solvents like dioxane or toluene.[3] Its lower basicity and insolubility make it generally inefficient for activating the challenging C-Cl bond of the coupling partner and promoting the key transmetalation step. While it might be sufficient for more reactive aryl iodides or bromides, it is typically a poor choice for couplings involving aryl chlorides.

Troubleshooting Guide: Base-Related Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on causes and solutions related to the choice and handling of the base.

Problem 1: Low or No Product Yield

Q: My reaction is clean, with starting materials remaining, but the yield is very low. I used K₂CO₃ as the base. What went wrong?

-

Probable Cause: The primary issue is likely insufficient activation of the catalytic cycle. K₂CO₃ is a relatively weak and poorly soluble base in many organic solvents. For a challenging coupling involving an electron-deficient chloropyridine, it fails to effectively promote the rate-limiting transmetalation step. Unlike CsF, it does not provide the fluoride ion needed to form the highly reactive hypervalent stannate intermediate.

-

Solutions & Self-Validation:

-

Switch to Cesium Fluoride (CsF): Replace K₂CO₃ with 1.5-2.0 equivalents of anhydrous CsF. This is the most critical change you can make.

-

Ensure Anhydrous Conditions: CsF is hygroscopic. Use freshly dried CsF (dried under vacuum at >100 °C) from a sealed bottle. Water can facilitate the competing protodestannylation side reaction.

-

Add a Co-Catalyst: Incorporate 5-10 mol% of Copper(I) Iodide (CuI). CuI works synergistically with CsF to dramatically accelerate the reaction, often allowing for lower temperatures and shorter reaction times.[1][5] The mechanism is thought to involve a rapid tin-copper transmetalation, forming a more reactive organocuprate species that then transmetalates with palladium.

-

Validate with a Control: Set up the reaction with your original K₂CO₃ conditions alongside the new CsF/CuI conditions. Monitoring both by TLC or LC-MS will clearly demonstrate the superior performance of the fluoride-activated system.

-

Problem 2: Significant Side Product Formation

Q: I'm getting my desired product, but I'm also seeing a significant amount of a byproduct that corresponds to the mass of protonated 2-(tributylstannyl)pyridine. What is happening?

-

Probable Cause: You are observing protodestannylation , a common side reaction where the C-Sn bond is cleaved by a proton source, replacing the stannyl group with a hydrogen atom. While organostannanes are generally stable, this side reaction can be promoted by:

-

Trace Water: The most common culprit. Your base (e.g., CsF), solvent, or starting materials may not be sufficiently dry.

-

Excessively Strong Base: While not typical for Stille, using an overly strong base in the presence of a protic solvent could generate anions that facilitate this pathway.

-

High Fluoride Concentration: While fluoride is an activator, an excessively high concentration can lead to the formation of an unreactive anionic stannate, [Ar'Sn(F)Bu₃]⁻, which can be more susceptible to protonolysis under certain conditions.

-

-

Solutions & Self-Validation:

-

Rigorously Dry Reagents: Dry your CsF under high vacuum. Use freshly distilled, anhydrous solvents (e.g., dioxane, DMF). Ensure your starting materials are dry. Assembling the reaction in a glovebox is ideal.

-

Optimize Base Stoichiometry: Do not use a large excess of CsF. Start with 1.5-2.0 equivalents. Run a small screen (e.g., 1.5, 2.0, 2.5 eq.) to find the optimal loading that maximizes yield without increasing side products.

-

Consider an Alternative Base: If anhydrous conditions do not solve the problem, try a non-fluoride base like anhydrous, finely powdered K₃PO₄. While potentially slower, it eliminates the specific fluoride-related pathways and may give a cleaner reaction profile.

-

Monitor by GC-MS: Track the formation of both the desired product and the protonated byproduct over time. This will help you understand the kinetics and determine if the side reaction occurs early on (indicating a water issue) or later (suggesting potential catalyst degradation or other pathways).

-

Diagram: Troubleshooting Low Yield

Below is a workflow to diagnose and solve low-yield issues, emphasizing the role of the base.

Caption: A decision tree for troubleshooting low yield based on base selection.

Data & Protocols

Table 1: Comparison of Common Bases for Stille Couplings

| Base | pKa (of Conj. Acid) | Common Solvents | Key Characteristics & Causality |

| CsF | 3.17 (for HF) | DMF, Dioxane, THF | Recommended. Highly soluble; provides "naked" fluoride ions to form hypervalent stannates, accelerating transmetalation. The "caesium effect" enhances reactivity.[2] |

| K₃PO₄ | 12.3 (for HPO₄²⁻) | DMF, Dioxane | Alternative. A strong, non-nucleophilic base. Lacks fluoride activation but can be useful if protodestannylation is severe. Its effectiveness relies on promoting other steps in the catalytic cycle. |

| K₂CO₃ | 10.3 (for HCO₃⁻) | DMF, MeOH | Not Recommended. Generally poor solubility in THF/dioxane and insufficient basicity to efficiently promote coupling with less reactive aryl chlorides. Lacks any specific activation mechanism for Stille.[3] |

| Na₂CO₃ | 10.3 (for HCO₃⁻) | DMF, water | Not Recommended. Similar limitations to K₂CO₃. Often used in Suzuki reactions with aqueous media, but less effective for anhydrous Stille couplings of this type. |

pKa values are approximate and can vary with conditions.

Experimental Protocol: Optimized Stille Coupling of 4-Chloro-2-(tributylstannyl)pyridine

This protocol is a robust starting point, incorporating best practices for this specific transformation.

Materials:

-

4-Chloro-2-(tributylstannyl)pyridine (1.0 equiv)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (8 mol%)

-

Cesium Fluoride (CsF), anhydrous (2.0 equiv)

-

Copper(I) Iodide (CuI) (5 mol%)

-

Anhydrous, degassed 1,4-Dioxane or DMF

-

Schlenk flask or sealed reaction tube

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, anhydrous CsF, and CuI.

-

Reagent Addition: Seal the flask, then evacuate and backfill with inert gas three times. Add the 4-Chloro-2-(tributylstannyl)pyridine and the aryl halide coupling partner.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 80-100 °C in a preheated oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

-

Work-up:

-

Cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

-

Wash the organic mixture with a saturated aqueous solution of KF. This step converts the toxic tributyltin byproducts into an insoluble, easily filterable polymer (poly(tributyltin fluoride)). Stir vigorously for 1-2 hours.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Self-Validation: The KF wash is a critical self-validating step. Successful removal of tin byproducts can be confirmed by ¹H NMR of the crude product (absence of the characteristic broad tributyltin signals between 0.8-1.6 ppm).

References

- Verkade, J. G., et al. (2004). Proazaphosphatrane Ligands for the Stille Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 126, 16433-16439.

-

Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

-

Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University. Available at: [Link]

-

Wikipedia. (n.d.). Stille reaction. Available at: [Link]

-

Reddit. (2024). Suitable solvent for dissolving K2CO3. r/Chempros. Available at: [Link]

- Cox, B. G., & Waghorne, W. E. (1980). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 76, 1542-1549.

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Available at: [Link]

- Fu, G. C., et al. (1999). A General Method for the Stille Cross-Coupling of Aryl Chlorides.

-

ResearchGate. (2025). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Available at: [Link]

- Jutand, A., et al. (2015). On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions. Chemistry – A European Journal, 21(50), 18401–18406.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. reddit.com [reddit.com]

- 4. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Synthetic Routes Using 4-Chloro-2-(tributylstannyl)pyridine

Introduction: The Strategic Value of 4-Chloro-2-(tributylstannyl)pyridine in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the synthesis of substituted pyridine derivatives is a cornerstone activity. These nitrogen-containing heterocycles are ubiquitous scaffolds in a vast array of biologically active molecules and functional materials.[1][2] 4-Chloro-2-(tributylstannyl)pyridine emerges as a highly strategic building block, specifically designed for palladium-catalyzed cross-coupling reactions. Its structure offers two distinct reaction handles: a chloro group and a tributylstannyl group, allowing for sequential and regioselective functionalization.

This guide provides an in-depth validation of synthetic routes employing 4-Chloro-2-(tributylstannyl)pyridine, primarily through the Stille cross-coupling reaction. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical comparison with alternative methodologies, most notably the Suzuki-Miyaura coupling. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions, troubleshoot challenges, and optimize their synthetic strategies.

Core Application: The Stille Cross-Coupling Reaction

The Stille reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[3] The use of 4-Chloro-2-(tributylstannyl)pyridine leverages the tributylstannyl moiety as the nucleophilic partner in this transformation.

Mechanistic Rationale: The Palladium Catalytic Cycle

The efficacy of the Stille coupling hinges on a well-defined catalytic cycle involving a palladium(0) species. Understanding this cycle is critical for rationalizing reaction conditions and troubleshooting outcomes. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition: The active fourteen-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a sixteen-electron square planar Pd(II) intermediate.[5]

-

Transmetalation: This is often the rate-determining step. The organostannane reagent, 4-Chloro-2-(tributylstannyl)pyridine, exchanges its pyridyl group with the halide on the Pd(II) complex. This step transfers the desired organic fragment to the palladium center.[3][5]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Sources

- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.